Rantidine HCL

Beschreibung

Significance of Ranitidine (B14927) Hydrochloride as a Model Compound in Pharmaceutical Chemistry

Ranitidine hydrochloride serves as a valuable model compound in pharmaceutical chemistry due to its complex structure and susceptibility to various chemical transformations. Its synthesis involves multiple steps, offering a case study for the development of efficient synthetic routes in drug manufacturing. The molecule's inherent instability, particularly its propensity to degrade and form N-nitrosodimethylamine (NDMA), has propelled extensive research into drug degradation mechanisms and the development of highly sensitive analytical methods to detect genotoxic impurities. acs.orgthermofisher.com Furthermore, the existence of different polymorphic forms of ranitidine hydrochloride has made it a subject of study in solid-state chemistry, which is crucial for understanding the physical properties and stability of drug substances. jst.go.jpnih.gov

Overview of Foundational Chemical Research Areas Pertaining to Ranitidine Hydrochloride

Foundational chemical research on ranitidine hydrochloride has concentrated on several key areas. A primary focus has been the elucidation of its degradation pathways under various conditions, including exposure to heat, humidity, and light. nih.govnih.gov A significant portion of this research has been dedicated to understanding the mechanisms behind the formation of NDMA from the ranitidine molecule itself. acs.orgnih.gov This has, in turn, driven advancements in analytical chemistry, leading to the development and validation of sophisticated chromatographic and spectroscopic methods for the precise identification and quantification of ranitidine and its degradation products. thermofisher.comnih.govresearchgate.net

Structure

3D Structure of Parent

Eigenschaften

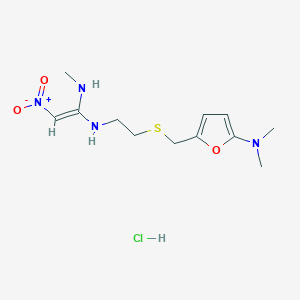

Molekularformel |

C12H21ClN4O3S |

|---|---|

Molekulargewicht |

336.84 g/mol |

IUPAC-Name |

(E)-1-N'-[2-[[5-(dimethylamino)furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C12H20N4O3S.ClH/c1-13-11(8-16(17)18)14-6-7-20-9-10-4-5-12(19-10)15(2)3;/h4-5,8,13-14H,6-7,9H2,1-3H3;1H/b11-8+; |

InChI-Schlüssel |

MLZWEMSTVVGHFJ-YGCVIUNWSA-N |

Isomerische SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)N(C)C.Cl |

Kanonische SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)N(C)C.Cl |

Herkunft des Produkts |

United States |

Synthesis and Synthetic Chemistry of Ranitidine Hydrochloride

Methodologies for Ranitidine (B14927) Hydrochloride Chemical Synthesis

The industrial production of ranitidine hydrochloride has spurred the development of various synthetic routes, each with the goal of improving yield, purity, and cost-effectiveness.

Another improved process starts from 2-nitromethylene-thiazolidine and methylamine (B109427) to produce N-(2-mercaptoethyl)-N'-methyl-2-nitro-1,1-ethenediamine, which then reacts with 5-[(dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride to yield ranitidine. google.com This method utilizes economical and readily available starting materials. google.com

A synthesis method that focuses on reducing impurities involves the direct reaction of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine with 1-methylthio-1-methylamino-2-nitroethylene in an aqueous phase, followed by crystallization of the ranitidine base. google.com The base is then converted to the hydrochloride salt in ethanol (B145695). google.com

The following table summarizes key aspects of these improved synthetic pathways.

| Starting Material(s) | Key Features | Overall Yield | Reference |

| 5-(Chloromethyl)furfural | Four-step synthesis, no chromatography | 68% | rsc.orgresearchgate.net |

| 2-Nitromethylene-thiazolidine, Methylamine | Utilizes economical raw materials | Not specified | google.com |

| 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine, 1-methylthio-1-methylamino-2-nitroethylene | Aqueous phase reaction, impurity reduction | Not specified | google.com |

This table presents a summary of improved synthetic pathways for Ranitidine Hydrochloride based on available data.

An alternative and improved synthetic route for ranitidine has been developed utilizing an oxazolidine (B1195125) derivative. nih.gov Oxazolidines are a class of heterocyclic compounds that have been explored for their wide pharmacological actions. researchgate.net This particular methodology represents a novel approach to constructing the ranitidine molecule, although specific details of the reaction steps and yields are not extensively elaborated in the available literature. nih.gov The use of an oxazolidine intermediate suggests a strategy focused on controlling the stereochemistry or simplifying the assembly of the final compound.

Reductive amination is a versatile method for forming carbon-nitrogen bonds and has been applied to the synthesis of ranitidine. ptfarm.pl This approach typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com In the context of ranitidine synthesis, Norwegian researchers oxidized an alcohol intermediate to an aldehyde with active MnO₂, achieving a 94% yield. ptfarm.pl This aldehyde can then undergo reductive amination to introduce the dimethylaminomethyl group onto the furan (B31954) ring. researchgate.net The use of reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is common in these reactions as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com This method offers a controlled and efficient way to construct a key part of the ranitidine structure. researchgate.net

Targeted Synthesis of Specific Polymorphic Forms of Ranitidine Hydrochloride

Ranitidine hydrochloride is known to exist in two polymorphic forms, designated as Form 1 and Form 2. irdg.orgresearchgate.netnih.gov These polymorphs have the same chemical composition but differ in their crystal lattice structure, which can affect their physicochemical properties. irdg.org Form 2 is reported to have more favorable filtration and drying characteristics and to be less hygroscopic than Form 1. google.com The formation of a specific polymorph is a controllable process. irdg.org

The targeted synthesis of a specific polymorphic form of ranitidine hydrochloride is achieved through controlled crystallization processes. google.com Factors such as the solvent of crystallization, rate of cooling, and degree of supersaturation can influence which polymorphic form is produced. irdg.orgresearchgate.net

Synthesis of Form 2: Form 2 ranitidine hydrochloride can be prepared by crystallization from a hydroxylic solvent, such as a lower alkanol (e.g., propan-2-ol, methanol (B129727), or ethanol), under controlled conditions. google.comgoogle.com One method involves dissolving the ranitidine free base in a solvent like 2-methylpropan-2-ol and treating it with concentrated hydrochloric acid, allowing the product to crystallize at an elevated temperature (e.g., 40°C). google.com Another approach is the recrystallization of previously isolated ranitidine hydrochloride from an alcohol like industrial methylated spirit at a specific temperature profile. google.com

Synthesis of Form 1: While crystallization from alcohols generally favors the formation of Form 2, pure Form 1 can be obtained by using a mixed solvent system. google.com A process has been developed where ranitidine hydrochloride is crystallized from a solution containing a mixture of a lower aliphatic alcohol (like ethanol or isopropanol) and an aromatic hydrocarbon (like toluene) within a specific volume ratio. google.com Crucially, this process requires seeding the solution with crystals of pure Form 1 ranitidine hydrochloride to direct the crystallization towards this form. google.com

The following table outlines the conditions for the controlled synthesis of ranitidine hydrochloride polymorphs.

| Polymorphic Form | Crystallization Solvent(s) | Key Process Conditions | Reference |

| Form 1 | Lower aliphatic alcohol and aromatic hydrocarbon (e.g., ethanol/toluene) | Seeding with Form 1 crystals | google.com |

| Form 2 | Hydroxylic solvent (e.g., propan-2-ol, ethanol) | Controlled temperature crystallization | google.com |

This table summarizes the controlled crystallization processes for obtaining specific polymorphic forms of Ranitidine Hydrochloride.

Synthesis of Ranitidine Hydrochloride Analogs and Derivatives

The synthesis of ranitidine analogs and derivatives has been a significant area of research, primarily aimed at developing compounds with new or improved therapeutic properties, such as for the treatment of Alzheimer's disease. nih.govresearchgate.netnih.gov These synthetic efforts often involve modifications to different parts of the ranitidine scaffold.

The general synthetic strategy for many analogs involves the formation of the 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine backbone. nih.gov This is typically achieved through a Mannich reaction to generate an intermediate, followed by substitution with 2-thioethanolamine. nih.gov This core structure is then reacted with various reagents to introduce different functionalities.

For instance, a series of pyridazine (B1198779) analogs were synthesized by reacting the backbone with 1,1-bis(methylthio)-2-nitroethylene, followed by reaction with hydrazine (B178648) and subsequent cyclization with various diones. nih.gov Another class of analogs incorporates cyclic imide isosteres, such as 1,8-naphthalimide (B145957) derivatives. researchgate.netnih.gov The synthesis of these compounds involves reacting the ranitidine backbone with the corresponding 1,8-naphthalic anhydrides. researchgate.netnih.gov These structural modifications have been shown to influence the biological activity of the resulting compounds, for example, by enhancing their acetylcholinesterase (AChE) inhibitory activity. nih.govresearchgate.net

Design and Synthesis of Novel Ranitidine Scaffold Derivatives

The foundational structure of ranitidine has served as a template for the design and synthesis of new chemical entities. A notable area of investigation has been the development of ranitidine analogs as potential multi-target-directed ligands, particularly for neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net In this context, researchers have synthesized a series of ranitidine analogs that incorporate cyclic imide isosteres. nih.govresearchgate.net

The rationale behind this design strategy often involves creating molecules with specific pharmacophoric features that can interact with biological targets. For instance, some synthetic approaches have focused on creating derivatives that can act as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease treatment. nih.govnih.gov A prototypical compound in these studies was a 3-nitro-1,8-naphthalimide derivative of ranitidine, which demonstrated potent AChE inhibition. nih.govresearchgate.net

The synthesis of these novel derivatives typically involves multi-step reaction sequences. A general synthetic route for preparing ranitidine analogs containing a 1,8-naphthalimide moiety starts with the reaction of 2-(methylthio)ethylamine (B103984) with a suitable anhydride, such as 1,8-naphthalic anhydrides, in refluxing toluene. nih.govresearchgate.net Subsequent steps can involve oxidation and further reactions to introduce different functional groups. nih.gov For example, the synthesis of a series of analogs with cyclic imide isosteres has been described, where the number of aromatic rings on the cyclic imide moiety was varied to study its effect on biological activity. nih.gov

The research findings indicate a clear structure-activity relationship. For instance, it was observed that the inhibitory activity of these analogs on Aβ aggregation, a pathological hallmark of Alzheimer's disease, was enhanced with an increase in the number of fused aromatic rings on the cyclic imide portion of the molecule. nih.gov Specifically, a derivative with a 1,8-naphthalimide group showed a significant reduction in Aβ aggregation. nih.gov This suggests that the presence of multiple aromatic rings is a critical feature for this particular biological activity. nih.gov

Table 1: Examples of Synthesized Novel Ranitidine Scaffold Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Derivative Type | Key Structural Feature | Notable Research Finding | Reference |

|---|---|---|---|---|

| Compound 3 | 1,8-naphthalimide derivative | Two fused aromatic rings | Presented a substantial plateau reduction of Aβ aggregation (60.9% ± 5.7%). | nih.gov |

| Compound 6 | 3-nitro-1,8-naphthalimide derivative | Nitro group on the naphthalimide ring | Potent AChE inhibitor with an IC50 of 0.15 µM. | nih.govresearchgate.net |

| Compound 7 | Derivative lacking one aromatic end group | Absence of a terminal aromatic group | Abrogated inhibitory capacity on Aβ aggregation. | nih.gov |

| Compound 8 | 4-chloro-1,8-naphthalimide derivative | Chloro substituent on the naphthalimide ring | Plateau reduction of Aβ aggregation was between the unsubstituted and 3-nitro derivatives. | nih.gov |

Chemical Modifications and Derivatization Strategies

The chemical modification of the ranitidine scaffold has been a key strategy to explore and optimize the biological activities of its derivatives. These modifications have been guided by rational drug design principles and molecular modeling studies to understand the interactions between the analogs and their biological targets. nih.gov

One of the primary derivatization strategies has involved the replacement of the furan ring present in the original ranitidine structure with other cyclic moieties. nih.gov A significant focus has been the incorporation of various isosteric groups, particularly those containing aromatic systems, to enhance interactions with target proteins. nih.gov For example, the replacement of the nitropyridazine group in a parent ranitidine analog with a series of cyclic imides, such as succinimides, phthalimides, and 1,8-naphthalimides, was investigated. nih.gov

The structure-activity relationship (SAR) studies of these modifications have yielded valuable insights. A general trend observed was that the potency of the analogs as AChE inhibitors increased with the size of the pyrimidine (B1678525) replacement. nih.gov The 1,8-naphthalimide derivatives were found to be the most potent in this series. nih.gov Further modifications on the naphthalimide ring itself, such as the introduction of a nitro group, were shown to be a key determinant for potent AChE inhibition. nih.gov

Another modification strategy has been the alteration of the linker connecting the different parts of the molecule. For example, a derivative was designed with a two-carbon chain in the 1,8-naphthalimide portion, which was identified as an optimal length for inhibiting Aβ aggregation. nih.gov These findings highlight that both the nature of the heterocyclic rings and the connecting chains are crucial for the biological activity of ranitidine derivatives. nih.govnih.gov

Table 2: Summary of Chemical Modification Strategies and Their Outcomes This table is interactive. You can sort and filter the data.

| Modification Strategy | Specific Modification | Outcome | Reference |

|---|---|---|---|

| Replacement of Heterocyclic Ring | Replacement of nitropyridazine with cyclic imides (succinimides, phthalimides, 1,8-naphthalimides). | Increased AChE inhibition with the size of the replacement; 1,8-naphthalimides were most potent. | nih.gov |

| Substitution on Aromatic Rings | Introduction of a nitro group on the 1,8-naphthalimide ring. | Significantly enhanced AChE inhibitory activity. | nih.gov |

| Substitution on Aromatic Rings | Introduction of a chloro group on the 1,8-naphthalimide ring. | Modulated Aβ aggregation inhibition. | nih.gov |

| Alteration of Linker Chain | Use of a two-carbon chain in the 1,8-naphthalimide analogs. | Optimized the length for Aβ aggregation inhibition. | nih.gov |

Degradation and Stability Studies

Chemical Degradation Pathways under Various Conditions (e.g., pH, temperature, light)

Ranitidine hydrochloride's degradation is influenced by factors such as pH, temperature, and light. Hydrolytic degradation studies have shown that different pathways occur under strongly acidic and alkaline conditions, while the compound is more resistant to hydrolysis at very low pH values. semanticscholar.org Exposure to heat and humidity significantly accelerates degradation. For instance, at 45°C and 45% relative humidity, a notable degradation of ranitidine was observed. nih.gov The presence of moisture and degradation products can create a solution phase on the surface of the solid drug, which increases molecular mobility and enhances the degradation rate. nih.gov Significant degradation has been observed under oxidative, acidic, and basic stress conditions. nih.gov Photodegradation also occurs, with studies identifying sixteen volatile degradation products when ranitidine in its solid state was exposed to a xenon lamp. nih.gov

Formation of N-Nitrosodimethylamine (NDMA) as a Degradation Product

A major focus of ranitidine stability research is the formation of the probable human carcinogen, N-nitrosodimethylamine (NDMA). thermofisher.comnih.gov

Proposed Mechanisms of NDMA Formation from Ranitidine

The formation of NDMA from ranitidine is believed to be an intermolecular process resulting from the slow degradation of the ranitidine molecule itself. acs.org The dimethylamino group within the ranitidine structure is a key precursor to NDMA. jst.go.jp One proposed mechanism involves the generation of a carbocation from the decomposition of the methylfuran moiety, which is a critical intermediate step. acs.org Another pathway suggests that the hydrolysis of certain impurities of ranitidine can lead to the formation of dimethylamine (B145610), which then reacts with a nitrosating agent to form NDMA. jst.go.jp

Factors Influencing the Rate and Extent of NDMA Formation

Several factors influence the rate of NDMA formation. Increased temperature and humidity are known to accelerate this degradation process. acs.orgjst.go.jp The presence of oxygen has also been shown to be a factor, with minimized NDMA levels observed in its absence. nih.gov In simulated gastric fluid, NDMA production was found to be elevated under acidic conditions (e.g., pH 1.2) and in the presence of nitrite (B80452). nih.gov The rate of NDMA formation from certain amorphous impurities of ranitidine was found to be significantly higher than from crystalline ranitidine hydrochloride under forced degradation conditions. jst.go.jp

Degradation Pathways and Chemical Stability of Ranitidine Hydrochloride

Hydrolytic Degradation of Ranitidine (B14927) Hydrochloride

The hydrolysis of ranitidine hydrochloride is a significant factor in its stability, with the degradation process being highly dependent on the pH of the environment.

The hydrolytic stability of ranitidine hydrochloride is profoundly influenced by pH. Two primary degradation pathways are operative under strongly acidic and strongly alkaline conditions. synzeal.comcleanchemlab.com In solutions with intermediate pH values, both of these degradation pathways can occur simultaneously. synzeal.comcleanchemlab.com Conversely, the molecule demonstrates notable resistance to hydrolytic cleavage at very low pH values, a stability attributed to the C-protonation of the enediamine moiety. synzeal.comcleanchemlab.com Studies have indicated that the slowest rate of degradation occurs in the pH range of 5 to 8.

The presence of degradation products can also influence the degradation kinetics. In humid conditions, the presence of impurities on the surface of solid ranitidine hydrochloride can promote a phase transition from a crystalline material to a solution phase, thereby increasing the mobility of molecules and enhancing reactivity.

Forced degradation studies have identified several key products resulting from the hydrolysis of ranitidine hydrochloride. Under acidic or basic conditions, specific impurities designated by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) are formed. Notably, Impurities D and H are known to form under these conditions. Furthermore, Impurities E and I are specifically formed through the hydrolysis of ranitidine.

Under basic conditions (e.g., 0.5 M sodium hydroxide), a major degradation product with a mass-to-charge ratio (m/z) of 302 has been consistently observed and isolated.

The table below details the identified hydrolytic degradation products of Ranitidine HCl.

| Impurity Designation | Chemical Name | Formation Condition |

| Impurity D | N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroacetamide | Acidic or Basic Hydrolysis |

| Impurity E | Ranitidine N-Oxide | Hydrolysis |

| Impurity H | N-Methyl-2-nitroacetamide | Acidic or Basic Hydrolysis |

| Impurity I | 2,2′-Methylenebis[N-[2-[[[5-[(dimethylamino)methyl]-furan-2-yl]methyl] sulfanyl]ethyl]-N′-methyl-2-nitroethene-1,1-diamine] | Hydrolysis |

Photochemical Degradation of Ranitidine Hydrochloride

Ranitidine hydrochloride is susceptible to degradation upon exposure to light, undergoing complex photochemical reactions that lead to a variety of transformation products.

Direct photolysis is considered the predominant photodegradation pathway for ranitidine. chemicea.comsynzeal.com The molecule contains a chromophore, specifically the nitroacetamidine portion, which absorbs solar radiation in the range of approximately 300 to 360 nm. chemicea.comsynzeal.com This absorption of light energy elevates the molecule to an excited state, which then undergoes degradation. synzeal.com In direct photolysis experiments under simulated noon summertime sunlight (at 45° latitude), ranitidine has been shown to degrade rapidly with a half-life of about 35 minutes. synzeal.comcleanchemlab.com

While direct photolysis is the primary route, ranitidine also undergoes photooxidation through reactions with photochemically generated reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and the hydroxyl radical (•OH). synzeal.comcleanchemlab.com These transient oxidants are often formed in sunlit aqueous environments. synzeal.com Ranitidine exhibits high rates of reaction with both of these species. synzeal.compharmaffiliates.com

The reaction rates are pH-dependent, as detailed in the table below.

| Reactive Oxygen Species | pH | Bimolecular Rate Constant (M⁻¹ s⁻¹) |

| Singlet Oxygen (¹O₂) ** | 6 | 1.6 ± 0.2 x 10⁷ |

| Singlet Oxygen (¹O₂) ** | 10 | 6.4 ± 0.2 x 10⁷ |

| Hydroxyl Radical (•OH) | - | 1.5 ± 0.2 x 10¹⁰ |

Data sourced from studies on the photochemical fate of ranitidine. synzeal.compharmaffiliates.com

The photochemical degradation of ranitidine hydrochloride results in the formation of numerous photoderivatives and transformation products, including several volatile compounds. Analysis of solid-state ranitidine exposed to light has led to the identification of multiple degradation products.

Key identified photoproducts are listed below:

Acetaldoxime

Thiazole

Dimethylformamide (DMF)

Dimethylacetamide (DMAc)

The formation of these compounds highlights the complex chemical transformations that occur during the photodegradation of ranitidine, which can involve processes such as radical α-cleavage.

Oxidative Degradation Mechanisms of Ranitidine Hydrochloride

The oxidative degradation of ranitidine hydrochloride has been shown to be a significant pathway leading to the formation of various degradation products. The molecule is susceptible to oxidation, particularly when exposed to oxidizing agents or conditions that promote the formation of reactive oxygen species.

Forced degradation studies have demonstrated that ranitidine degrades significantly under oxidative stress. nih.gov For instance, exposure to hydrogen peroxide leads to a rapid decrease in the concentration of the parent drug. researchgate.net The degradation process can involve several parts of the ranitidine molecule, including the furan (B31954) ring and the side chain. One of the identified products of oxidative degradation is ranitidine N-oxide. Another is ranitidine S-oxide, indicating that both the nitrogen and sulfur atoms in the molecule are susceptible to oxidation.

The kinetics of oxidative degradation can be influenced by the presence of antioxidants. However, the effect of antioxidants is not always straightforward and can be concentration-dependent. Studies have shown that while some antioxidants can decrease the rate of degradation, others may paradoxically increase it under certain conditions. researchgate.net The degradation pathways can involve complex reactions including C-N and C-H bond cleavage and hydroxylation. researchgate.net

Thermal Degradation of Ranitidine Hydrochloride

Elevated temperatures can induce the thermal degradation of ranitidine hydrochloride, leading to the formation of various byproducts. The rate and extent of thermal degradation are directly proportional to the temperature and duration of exposure. Studies have shown that color changes, from white or pale yellow to brown or russet, can occur upon heating, indicating chemical alteration.

Forced degradation studies have been conducted at various temperatures to understand the thermal liability of ranitidine. For example, heating ranitidine hydrochloride at temperatures ranging from 60°C to 100°C results in its decomposition. nih.gov The degradation products formed under thermal stress can be numerous and depend on the specific conditions. While ranitidine has been found to be relatively stable to heat and humidity in some studies, others have demonstrated significant degradation at elevated temperatures. nih.gov The presence of moisture can act synergistically with temperature to accelerate degradation. nih.gov

It has been found that N-Nitrosodimethylamine (NDMA) impurities in ranitidine products increase over time and during storage at temperatures above room temperature, with a significant amount of NDMA being produced, especially when heated to high temperatures.

Investigation of N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Hydrochloride

The formation of NDMA from ranitidine hydrochloride has been a major focus of research due to the carcinogenic potential of NDMA. It is now understood that NDMA can be generated from the degradation of the ranitidine molecule itself.

The chemical structure of ranitidine contains a dimethylamino group, which is a known precursor to NDMA. The formation of NDMA from ranitidine is believed to occur through a complex series of reactions. One proposed mechanism involves the cleavage of the ranitidine molecule to release dimethylamine (B145610) (DMA), which can then be nitrosated to form NDMA.

Another proposed pathway involves the direct degradation of the ranitidine molecule without the intermediate formation of DMA. Computational studies using density functional theory (DFT) have proposed a four-step formation pathway of NDMA during chloramination, which involves nucleophilic substitution by chloramine, oxidation, dehydration, and finally nitrosation. nih.govacs.orgnih.gov The nitrosation step is suggested to be the rate-limiting step in this process. nih.govacs.org Two primary mechanisms for NDMA formation are generally considered: classical nitrosation and the unsymmetrical dimethylhydrazine (UDMH) mechanism. nih.govacs.org

The presence of certain impurities in ranitidine hydrochloride can significantly impact the rate of NDMA formation. Forced thermal degradation studies have revealed that several inherent impurities of ranitidine can also produce NDMA, some at a much higher rate than ranitidine hydrochloride itself. jst.go.jp For instance, amorphous impurities have been shown to generate NDMA at a rate over 100 times higher than crystalline ranitidine hydrochloride under forced degradation conditions. jst.go.jp

Reaction conditions such as temperature, pH, and the presence of nitrosating agents play a crucial role in NDMA formation. Increased temperatures and humidity have been shown to accelerate NDMA formation. nih.govjst.go.jp The pH of the environment also has a significant effect, with maximum NDMA formation typically occurring in the pH range of 7-8. researchgate.net At lower pH, the lack of non-protonated amines limits the reaction, while at higher pH, the availability of dichloramine can become a limiting factor. researchgate.net The presence of external nitrosating agents, such as nitrite (B80452) ions, can also contribute to NDMA formation.

| Compound | Physical Form | NDMA Formation Rate Relative to Crystalline Ranitidine HCl |

|---|---|---|

| Ranitidine Hydrochloride | Crystalline | 1x |

| Impurity A | Amorphous | >100x |

| Impurity C | Amorphous | >100x |

| Impurity E | Amorphous | >100x |

| Impurity H | Crystalline | Generates NDMA |

| Impurity I | Oily Liquid | Favorable NDMA production at moderate temperatures (e.g., 50 °C) |

Research has indicated that the formation of NDMA from ranitidine can occur through an intermolecular reaction. researchgate.netacs.org This means that one ranitidine molecule can react with another to generate NDMA, without the necessary involvement of external impurities. acs.org Isotopic labeling studies have confirmed that NDMA is formed solely from an intermolecular reaction of ranitidine hydrochloride. acs.org In this proposed mechanism, the nitro group of one ranitidine molecule can act as a nitrosating agent for the dimethylamino group of another ranitidine molecule. researchgate.net This intermolecular degradation is thought to be a slow process that occurs primarily in the solid state. jst.go.jpresearchgate.net

Factors Influencing Ranitidine Hydrochloride Chemical Stability

The chemical stability of ranitidine hydrochloride is influenced by a combination of physical and chemical factors. Understanding these factors is crucial for the proper formulation, storage, and handling of this drug substance.

Several key factors have been identified that affect the stability of ranitidine hydrochloride:

Temperature: As previously discussed, elevated temperatures accelerate the degradation of ranitidine and the formation of NDMA. nih.gov

Humidity: Ranitidine hydrochloride is a moisture-sensitive drug. nih.govresearchgate.net The presence of moisture can promote hydrolysis and facilitate other degradation reactions. nih.gov Increased relative humidity has been shown to increase the rate of NDMA formation. jst.go.jp

Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of ranitidine hydrochloride. researchgate.netjfda-online.com This can result in the formation of various photoproducts. jfda-online.com

pH: The stability of ranitidine is pH-dependent. The slowest rate of degradation is observed in the pH range of 5-8. nih.gov Under strongly acidic or alkaline conditions, different hydrolytic degradation pathways are operative. semanticscholar.org

Impurities: The presence of degradation products or other impurities can reduce the stability of crystalline ranitidine hydrochloride, especially in the presence of moisture. nih.gov

Crystal Morphology: The crystalline form of ranitidine hydrochloride can influence its stability. Different polymorphic forms may exhibit different degradation rates.

| Factor | Effect on Stability |

|---|---|

| High Temperature | Decreases stability, accelerates degradation and NDMA formation. |

| High Humidity | Decreases stability, promotes hydrolysis and NDMA formation. |

| Light (UV) | Decreases stability, causes photodegradation. |

| pH | Most stable at pH 5-8. Less stable in strongly acidic or alkaline conditions. |

| Impurities | Can decrease stability, especially in the presence of moisture. |

| Crystal Form | Different polymorphs can have different stability profiles. |

Effects of Temperature and Relative Humidity

Elevated temperature and relative humidity (RH) significantly accelerate the degradation of ranitidine hydrochloride. jst.go.jphubspotusercontent-na1.net Studies have shown that the solid-state chemical stability of ranitidine hydrochloride is compromised at higher temperatures. nih.gov For instance, when stored at 40°C and 75% RH, significant degradation has been observed. researchgate.net The critical relative humidity (CRH) for ranitidine hydrochloride powder is approximately 67% RH. nih.gov Below 50% RH, degradation is almost negligible; however, instability increases notably around the CRH. nih.gov

The presence of moisture, facilitated by high humidity, acts as a plasticizer, increasing molecular mobility and promoting chemical reactions. It has been observed that ranitidine hydrochloride absorbs moisture in a manner proportional to the RH level above its CRH. nih.gov This absorbed moisture can lead to the formation of degradation products.

Interactive Table: Effect of Temperature and Relative Humidity on Ranitidine HCl Degradation

| Storage Condition | Observation |

|---|---|

| 40°C / 75% RH | Significant degradation observed. researchgate.net |

| 50°C / 75% RH | Substantial increase in degradation products. jst.go.jp |

| 60°C / 50% RH | Forced degradation studies show significant decomposition. jst.go.jp |

| Below 50% RH | Degradation is almost negligible. nih.gov |

| Around 67% RH (CRH) | Compound is unstable. nih.gov |

Influence of Moisture and Oxygen

Moisture is a critical factor in the degradation of ranitidine hydrochloride, a known moisture-sensitive drug. researchgate.netnih.gov The presence of water can facilitate hydrolytic degradation pathways. Studies have shown that the amount of moisture absorbed by ranitidine hydrochloride increases with rising relative humidity. banglajol.info For example, at 22% RH, moisture absorption was 0.6%, which increased to 4.9% at 75% RH. banglajol.info

The synergistic effect of moisture and impurities can further accelerate degradation. nih.gov The presence of degradation products in combination with water vapor can promote a phase transition from a crystalline solid to a solution, where the increased molecular mobility leads to enhanced reactivity. nih.gov

Oxygen also plays a role in the degradation of ranitidine hydrochloride, likely through oxidative pathways. jfda-online.com Forced degradation studies have indicated that the presence of both moisture and oxygen is involved in the formation of certain degradation products. jst.go.jp To mitigate oxidative changes in injectable solutions, inert gases like nitrogen have been used to displace oxygen. nih.gov

Stability in Aqueous Solutions and pH Optimization

The stability of ranitidine hydrochloride in aqueous solutions is highly dependent on the pH of the solution. The compound is unstable in lower pH buffer solutions, with degradation increasing as the pH is reduced. nih.gov An optimized pH range for the stability of ranitidine in aqueous solutions has been identified as 6.5 to 7.5. researchgate.net

In unbuffered solutions, the degradation of ranitidine hydrochloride has been shown to be dose-dependent. nih.gov The formulation of stable aqueous solutions often involves the use of buffering systems to maintain the pH within the optimal range. For example, a buffering system of disodium (B8443419) phosphate (B84403) and potassium dihydrogen phosphate has been used in injectable solutions. nih.gov

Interactive Table: pH and Ranitidine HCl Stability in Aqueous Solutions

| pH Condition | Stability Observation |

|---|---|

| Lower pH buffer solutions | Unstable, degradation increases as pH is reduced. nih.gov |

| pH 1.2 (0.1N HCl) | Used in dissolution studies. humanjournals.com |

| pH 4.5 - 6.0 | pH of a 1% solution in water. jocpr.com |

| pH 6.5 | Lower end of the optimized stability range. researchgate.netnih.gov |

| pH 6.8 | Used in dissolution studies. pjps.pk |

Forced Degradation Studies for Ranitidine Hydrochloride

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. researchgate.net These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition. nih.gov

For ranitidine hydrochloride, forced degradation studies have revealed its susceptibility to various stress conditions. Significant degradation has been observed under acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (1.0% H2O2) conditions. nih.govnih.gov The drug has been found to be relatively stable under thermal and humidity stress in some studies. nih.gov However, other research indicates that high temperatures do contribute to its degradation. jst.go.jp

These studies are crucial for identifying potential degradation products and establishing degradation pathways. The information gathered from forced degradation is vital for the development and validation of analytical methods capable of separating the drug from its degradation products, ensuring the quality and safety of the pharmaceutical product. sphinxsai.com

Interactive Table: Forced Degradation Conditions and Observations for Ranitidine HCl

| Stress Condition | Reagent/Condition | Duration | Temperature | Observation |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | 30 minutes | 60°C | Significant degradation. nih.gov |

| Base Hydrolysis | 0.1 N NaOH | 30 minutes | 60°C | Significant degradation. nih.gov |

| Oxidation | 0.1% or 1.0% H2O2 | 30 minutes | Room Temp / 60°C | Significant degradation. nih.gov |

| Thermal | Dry air oven | 10 days | 60°C | Stable in some studies, degradation in others. jst.go.jpnih.gov |

| Humidity | - | 7 days | 25°C, 90% RH | Stable. nih.gov |

Analytical Methodologies for Ranitidine Hydrochloride Characterization and Purity Assessment

Spectroscopic Characterization Techniques for Ranitidine (B14927) Hydrochloride

Spectroscopic methods are fundamental in the analysis of Ranitidine Hydrochloride, providing detailed information about its molecular structure, functional groups, and electronic properties.

Vibrational Spectroscopy (FTIR, FT Raman) for Structural Analysis and Polymorph Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for the structural elucidation and polymorphic characterization of Ranitidine Hydrochloride. irdg.orgijcrar.com These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment and solid-state form.

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by the sample, resulting in a spectrum that is a unique fingerprint of the molecule. For Ranitidine Hydrochloride, the FTIR spectrum reveals characteristic peaks corresponding to its various functional groups. researchgate.net For instance, the presence of amine groups (N-H stretching), dimethylamino groups, and the nitro group (C=C-NO2 stretching) can be identified. researchgate.netjfda-online.com

However, sample preparation for FTIR, which often involves grinding with potassium bromide (KBr), can induce polymorphic transitions. irdg.org Specifically, Form I of Ranitidine Hydrochloride has been observed to transform into Form II during this process. irdg.org Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an alternative technique that is less likely to cause such transformations and is suitable for qualitative analysis of the different polymorphic forms. irdg.orgnih.gov

FT-Raman Spectroscopy:

FT-Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying polymorphic forms. irdg.orgpharmtech.com The Raman spectra of Ranitidine Hydrochloride polymorphs (Form I and Form II) exhibit distinct peaks that allow for their unambiguous identification. irdg.orgpharmtech.com For example, Form II shows characteristic peaks at approximately 1305.7 cm⁻¹ and 1185 cm⁻¹, while Form I has defining peaks around 1208 cm⁻¹ and in the 1120–1140 cm⁻¹ region. irdg.org Unlike some other methods, Raman spectroscopy is not sensitive to variations in particle shape, making it a robust qualitative tool. irdg.org

Studies have demonstrated the utility of FT-Raman in analyzing phase transformations and quantifying polymorphic mixtures of Ranitidine Hydrochloride. researchgate.netsci-hub.st

Key Vibrational Frequencies for Ranitidine Hydrochloride Polymorphs:

| Polymorphic Form | Characteristic Raman Peaks (cm⁻¹) | Characteristic FTIR Information |

| Form I | 1208, 1120-1140 irdg.org | Prone to transition to Form II during KBr grinding. irdg.org |

| Form II | 1305.7, 1185, shoulder peaks around 1247 irdg.org | A characteristic peak appears at 1046 cm⁻¹ after grinding Form I. irdg.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State NMR, 1H NMR, 13C-CPMAS-NMR) for Tautomerism and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of Ranitidine Hydrochloride, including the investigation of tautomerism and intermolecular interactions in the solid state. ijcrar.comfsu.edunih.gov

Solid-State NMR (SSNMR):

SSNMR is particularly valuable for characterizing the different crystalline forms (polymorphs) of Ranitidine Hydrochloride. jst.go.jpnih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR and ³⁵Cl SSNMR can serve as spectral fingerprints to differentiate between polymorphs. fsu.edunih.gov For instance, ³⁵Cl SSNMR has been effectively used to distinguish between the two forms of Ranitidine HCl. fsu.edu

Advanced SSNMR experiments, such as ¹H–¹⁴N dipolar-based heteronuclear multiple quantum coherence (D-HMQC), can reveal intra- and intermolecular correlations. nih.govjst.go.jp These experiments have provided insights into the intermolecular interactions within the crystal structure of Ranitidine Hydrochloride's Form 1, showing a correlation between the nitrogen atom of the nitro group and a proton of the furan (B31954) moiety. nih.gov

¹H NMR and ¹³C NMR:

While liquid-state NMR provides information on the molecular structure in solution, solid-state ¹H and ¹³C NMR are crucial for understanding the structure in its native solid form. ijcrar.comresearchgate.net The chemical shifts observed in ¹³C CP/MAS spectra can be used to reassign signals and confirm the structure of each polymorph. jst.go.jp For example, Form 1 of Ranitidine Hydrochloride shows 13 distinct ¹³C signals in its SSNMR spectrum, while Form 2 exhibits 21 signals. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental NMR data to refine structural models and aid in the assignment of spectral peaks. ijcrar.comacs.orgacs.org

Key NMR Findings for Ranitidine Hydrochloride:

| NMR Technique | Application | Key Findings |

| ³⁵Cl SSNMR | Polymorph differentiation fsu.edu | Provides a distinct spectral fingerprint for each solid form. fsu.edu |

| ¹³C CP/MAS-NMR | Structural analysis of polymorphs jst.go.jpnih.gov | Form 1 and Form 2 exhibit different numbers of ¹³C signals, allowing for their identification. researchgate.net |

| ¹H–¹⁴N D-HMQC | Intermolecular correlation analysis nih.govjst.go.jp | Revealed intermolecular interactions between the nitro group and the furan moiety in Form 1. nih.gov |

UV-Visible Spectrophotometry for Quantification and Degradation Monitoring

UV-Visible spectrophotometry is a widely used, simple, and economical technique for the quantitative analysis of Ranitidine Hydrochloride in pharmaceutical formulations and for monitoring its degradation. sphinxsai.comijprajournal.comhakon-art.com

This method is based on the principle that Ranitidine Hydrochloride absorbs ultraviolet light at specific wavelengths. The absorption maximum (λmax) for Ranitidine Hydrochloride is typically observed around 313-314 nm in various solvents, including distilled water and 0.1N HCl. sphinxsai.comijprajournal.comhakon-art.comscientificelectronicarchives.orgtandfonline.com The absorbance at this wavelength is directly proportional to the concentration of the drug, following Beer's law within a specific concentration range. sphinxsai.comijprajournal.com

UV-Vis spectrophotometry can also be employed to monitor the degradation of Ranitidine Hydrochloride. jocpr.com For instance, studies have used this technique to quantify the drug in the presence of its degradation products. researchgate.net Derivative spectrophotometry, a modification of the basic technique, can enhance the resolution of the drug from its degradation products, allowing for more accurate quantification in stability studies. researchgate.net

Typical Parameters for UV-Visible Spectrophotometric Analysis of Ranitidine Hydrochloride:

| Parameter | Value | Reference |

| λmax (in distilled water) | 313.5 nm | sphinxsai.com |

| λmax (in 0.1N HCl) | 322 nm | ijprajournal.com |

| Beer's Law Range (in distilled water) | 1–13 mcg/ml | sphinxsai.com |

| Beer's Law Range (in 0.1N HCl) | 2–14 µg/ml | ijprajournal.com |

Chromatographic Techniques for Ranitidine Hydrochloride and Related Substances

Chromatographic methods are essential for separating Ranitidine Hydrochloride from its impurities, degradation products, and other components in a formulation, allowing for accurate purity assessment and quantification. nih.govscilit.com

High-Performance Liquid Chromatography (HPLC) for Purity, Assay, and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control of Ranitidine Hydrochloride. scientificelectronicarchives.orgnih.govmdpi.comresearchgate.net It is a highly selective and sensitive technique used for determining the purity of the drug substance, assaying its content in various dosage forms, and analyzing degradation products. nih.govmdpi.comnih.govtandfonline.com

Stability-indicating HPLC methods have been developed to separate Ranitidine Hydrochloride from its potential degradation products formed under stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. nih.govresearchgate.netnih.govresearchgate.net These methods typically use a reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. nih.govaustinpublishinggroup.com Detection is commonly performed using a UV detector at a wavelength where Ranitidine and its impurities show significant absorbance, such as 230 nm or 313 nm. nih.govresearchgate.net

The validation of these HPLC methods is performed according to International Conference on Harmonization (ICH) guidelines, ensuring they are specific, precise, accurate, linear, and robust. nih.govresearchgate.net

Example HPLC Method Parameters:

| Component | Description | Reference |

| Column | ACE C18 (100 × 4.6 mm, 3 µm) | nih.gov |

| Mobile Phase | Gradient mixture of 0.05 M potassium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile. | nih.gov |

| Detection | UV at 230 nm | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

High-Performance Thin Layer Chromatography (HPTLC) for Trace Analysis

High-Performance Thin Layer Chromatography (HPTLC) is a valuable technique for the trace analysis of Ranitidine Hydrochloride. jocpr.comnih.gov It is particularly useful for applications such as cleaning validation, where the detection of minute residues on manufacturing equipment is critical. nih.gov

HPTLC methods for Ranitidine Hydrochloride typically involve spotting the sample on a silica (B1680970) gel plate, which is then developed with a suitable mobile phase. nih.govresearchgate.net For example, a mobile phase of toluene-methanol-diethylamine (9:1:1, v/v/v) has been used. nih.gov Quantification is achieved by in-situ densitometric analysis at a specific wavelength, often around 320 nm. nih.gov

The method can be validated for parameters like limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery to ensure its suitability for trace analysis. nih.gov HPTLC has also been applied to the analysis of photolytic degradation products of Ranitidine Hydrochloride. researchgate.net

Preparative Liquid Chromatography for Isolation of Degradation Products

Preparative liquid chromatography (LC) is a powerful technique for isolating and purifying specific components from a mixture. In the context of ranitidine hydrochloride, it is instrumental in separating degradation products that may form under various stress conditions.

A stability-indicating high-performance liquid chromatographic (HPLC) method can be developed to separate ranitidine from its impurities and degradation products. mdpi.comresearchgate.net In one such method, ranitidine was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. mdpi.comresearchgate.net The degradation products were then separated using a gradient reverse-phase HPLC system. mdpi.comresearchgate.net This allows for the collection of individual degradation products, which can then be subjected to further structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The isolation of these compounds is essential for understanding the degradation pathways of ranitidine hydrochloride and for the toxicological assessment of its impurities. researchgate.net

X-ray Diffraction for Solid-State Characterization

X-ray diffraction (XRD) is a fundamental and non-destructive technique used to investigate the crystalline structure of solid materials. irdg.org It provides information on the atomic and molecular arrangement within a crystal lattice, which is critical for identifying different solid forms of a drug substance, such as polymorphs and solvates. irdg.orgresearchgate.net

The interaction of a monochromatic X-ray beam with a crystalline sample produces a unique diffraction pattern, characterized by the positions and intensities of the diffracted beams. irdg.org This pattern serves as a fingerprint for a specific crystalline form. irdg.org For ranitidine hydrochloride, XRD has been employed to characterize its different crystalline forms, confirming the existence of multiple polymorphs. irdg.orgresearchgate.netnih.gov

X-ray Powder Diffraction (XRPD) for Polymorph Identification and Quantification

X-ray Powder Diffraction (XRPD) is the most common XRD technique used in the pharmaceutical industry for the analysis of polycrystalline materials. researchgate.net It is particularly valuable for the identification and quantification of polymorphic forms of active pharmaceutical ingredients (APIs) like ranitidine hydrochloride. irdg.orgresearchgate.netnih.govamericanpharmaceuticalreview.com

Ranitidine hydrochloride is known to exist in at least two polymorphic forms, commonly referred to as Form 1 and Form 2. irdg.orgresearchgate.net These polymorphs exhibit distinct XRPD patterns, allowing for their unambiguous identification. irdg.org For instance, Form II of ranitidine hydrochloride displays two prominent peaks at 20.2° and 23.5° (2θ) that are absent in the pattern of Form I, making these peaks suitable for qualitative and quantitative analysis. irdg.org Conversely, Form I has characteristic peaks at 17.0°, 21.8°, and 24.9° (2θ). irdg.org

Quantitative analysis of polymorphic mixtures can be performed by measuring the intensity of characteristic diffraction peaks for each form. irdg.org The intensity of a peak is proportional to the amount of the corresponding crystalline phase in the mixture. However, factors such as particle shape can influence peak intensity, which requires careful consideration during quantitative measurements. irdg.org To overcome some of these challenges, XRPD data can be combined with multivariate analysis techniques for more robust quantification. researchgate.netnih.gov

Table 1: Characteristic XRPD Peaks for Ranitidine Hydrochloride Polymorphs

| Polymorphic Form | Characteristic Peaks (2θ) |

| Form I | 17.0°, 21.8°, 24.9° irdg.org |

| Form II | 20.2°, 23.5° irdg.org |

This table presents the characteristic X-ray powder diffraction peaks for the two primary polymorphic forms of ranitidine hydrochloride, which are used for their identification and quantification.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical solids by measuring changes in their properties as a function of temperature. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most commonly used thermal methods for the analysis of ranitidine hydrochloride. researchgate.netresearchgate.netjopcr.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. rjpbcs.com It is used to determine thermal events such as melting, crystallization, and solid-solid transitions. For ranitidine hydrochloride, DSC can be used to differentiate between its polymorphic forms, as they typically exhibit different melting points and enthalpies of fusion. researchgate.net DSC analysis of pure ranitidine hydrochloride shows a distinct endothermic peak corresponding to its melting point. rjpbcs.com Studies have shown that ranitidine hydrochloride can undergo decomposition shortly after melting, which is indicated by an exothermic peak following the melting endotherm. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition profiles. researchgate.netjopcr.com When analyzing ranitidine hydrochloride, TGA can provide information about its degradation pattern and the temperature at which significant weight loss occurs. researchgate.net TGA-DSC analysis has shown that ranitidine hydrochloride is thermally less stable compared to other H2-receptor antagonists like cimetidine (B194882) and nizatidine, with decomposition occurring during the melting process. researchgate.net The enthalpy changes associated with these thermal events can also be calculated from the DSC data. yildiz.edu.tr

Table 2: Thermal Analysis Data for Ranitidine Hydrochloride

| Analytical Technique | Observation | Reference |

| DSC | Shows an endothermic peak corresponding to melting, often followed by an exothermic decomposition peak. | researchgate.netrjpbcs.com |

| TGA | Indicates the temperature range of thermal decomposition and mass loss. | researchgate.net |

| TGA-DSC | Confirms that decomposition occurs during melting. | researchgate.net |

| Enthalpy of Fusion | 124.15 J/g | yildiz.edu.tr |

This table summarizes key findings from the thermal analysis of ranitidine hydrochloride using DSC and TGA.

Advanced Analytical Approaches for Impurity Profiling of Ranitidine Hydrochloride

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification, quantification, and characterization of impurities in drug substances and products. researchgate.netbiomedres.us Advanced analytical techniques are necessary to detect and quantify impurities at trace levels, ensuring the safety and efficacy of the medication. nih.gov

For ranitidine hydrochloride, the focus of impurity profiling has significantly increased, particularly concerning the formation of N-nitrosamine impurities like N-nitrosodimethylamine (NDMA). nih.govacs.org The detection of such impurities requires highly sensitive and selective analytical methods. nih.gov

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are workhorse techniques for separating impurities. biomedres.usnih.gov However, for definitive identification and quantification at very low levels, hyphenated techniques are essential. ajrconline.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. biomedres.usnih.gov Specifically, liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been developed and validated for the detection and quantitation of NDMA in ranitidine. fda.gov This method avoids the on-column formation of NDMA that can occur with GC-based methods. fda.gov

Other techniques that have been applied to impurity profiling include:

Supercritical Fluid Chromatography (SFC): Used for the detection of N-nitrosamine impurities in various drugs, including ranitidine. acs.org

Capillary Electrophoresis (CE): Another separation technique that can be employed for impurity analysis. nih.gov

Application of Chemometrics and Multivariate Analysis (e.g., PCA, PLS)

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.comscispace.com In the analysis of ranitidine hydrochloride, chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are often applied to data from various analytical instruments, such as XRPD and Raman spectroscopy. nih.govijpsjournal.com

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most important information. nih.govmdpi.com In the context of ranitidine analysis, PCA can be used to:

Qualitatively differentiate between polymorphic forms. nih.gov

Study the effect of sample preparation methods on the analytical results, for example, to assess the homogeneity of mixtures of different solid forms. nih.gov

Partial Least Squares (PLS) Regression is a supervised regression technique used to build predictive models. nih.govmdpi.com It is particularly useful for quantitative analysis when there is a linear relationship between the analytical signal and the concentration of the analyte. For ranitidine hydrochloride, PLS has been successfully used to:

Develop quantitative models for determining the concentration of different polymorphic forms (Form 1, Form 2, and amorphous) in ternary mixtures using data from XRPD and Raman spectroscopy. nih.gov Studies have shown that Raman spectroscopy combined with PLS can provide more accurate quantification than XRPD-based models. nih.gov

Create calibration models for the quantification of ranitidine hydrochloride in the presence of its degradation products using spectrophotometric data. researchgate.net

The application of chemometrics enhances the capability of analytical techniques, allowing for more robust and reliable characterization and quantification of ranitidine hydrochloride and its various forms and impurities. mdpi.comijpsjournal.com

Computational and Theoretical Studies of Ranitidine Hydrochloride

Quantum Chemical Calculations for Ranitidine (B14927) Hydrochloride

Quantum chemical calculations have been systematically applied to analyze the structure and properties of Ranitidine Hydrochloride. ijcrar.comresearchgate.net These computational methods, rooted in solving the Schrödinger equation, allow for the determination of molecular geometries, energy levels, and other electronic properties from first principles. For a molecule as complex as Ranitidine Hydrochloride, which has 45 atoms and 129 normal modes of vibration, these calculations are essential for a complete understanding of its behavior at a molecular level. ijcrar.com Both ab initio and density functional theory (DFT) methods have been employed to model the compound, often showing good agreement with experimental findings. ijcrar.comresearchgate.net

Density Functional Theory (DFT) has become a primary tool for studying pharmaceutical molecules due to its balance of accuracy and computational efficiency. nih.govnih.gov The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently used for Ranitidine Hydrochloride studies. ijcrar.comresearchgate.netbiointerfaceresearch.com DFT enables the optimization of the molecule's geometry to find its most stable three-dimensional structure. mdpi.com

Once the geometry is optimized, a range of energetic properties can be calculated. These include total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.net This energy gap is a crucial indicator of the molecule's chemical stability and reactivity. scispace.com For Ranitidine Hydrochloride, structural and vibrational studies of its mono and diprotonated species have been performed by combining B3LYP calculations with other methodologies to understand their stabilities. biointerfaceresearch.com Thermodynamic properties like zero-point energy, enthalpy, and entropy are also calculated using DFT to provide a more complete energetic profile of the molecule. researchgate.netmdpi.com

Table 1: Calculated Energies of Ranitidine Hydrochloride Species Calculations performed using the B3LYP/6-31G method.*

| Species | Medium | Total Energy (Hartrees) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Monoprotonated (Z form) | Gas Phase | -1812.1764 | 0.00 |

| Monoprotonated (Z form) | Aqueous Solution | -1812.2331 | 0.00 |

| Diprotonated (E/Z) | Gas Phase | -1812.7453 | 0.00 |

| Diprotonated (E/Z) | Aqueous Solution | -1812.8022 | 0.00 |

| Diprotonated (Z/E) | Gas Phase | -1812.7441 | 3.15 |

| Diprotonated (Z/E) | Aqueous Solution | -1812.8016 | 1.58 |

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Alongside DFT, ab initio methods such as Hartree-Fock (HF) have been utilized in the computational analysis of Ranitidine Hydrochloride. ijcrar.comresearchgate.net Ab initio methods are based on first principles without the use of empirical parameters, offering a rigorous quantum mechanical approach. The HF method is often used as a baseline for more advanced calculations and provides valuable insights, particularly when comparing results with DFT. ijcrar.com Studies have shown that vibrational frequencies calculated using the HF method for Ranitidine Hydrochloride are in good agreement with experimental data from FTIR and FT-Raman spectra. ijcrar.com These calculations, like DFT, are used to determine optimized molecular structures, vibrational modes, and other electronic properties. researchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. nih.govmit.edu For Ranitidine Hydrochloride, the Pople-style basis set 6-31G(d,p) is commonly employed in both DFT and HF calculations. ijcrar.comresearchgate.net This is a split-valence basis set, meaning it uses two sizes of functions for valence electrons. The "(d,p)" notation indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in describing the shape of the electron density, crucial for accurately modeling chemical bonds. rowansci.com In some studies, the B3LYP/6-31G* basis set has also been used for structural and vibrational analyses. biointerfaceresearch.com The selection of an appropriate basis set is a critical step that balances computational cost with the desired accuracy of the results. reddit.com

To accurately model a molecule's behavior in a real-world environment, such as in a solvent, it is necessary to account for solvation effects. The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent without explicitly modeling individual solvent molecules, which would be computationally prohibitive. wikipedia.orgnih.gov This model treats the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. wikipedia.org

For Ranitidine Hydrochloride, PCM has been used to study its properties in an aqueous solution. biointerfaceresearch.com This approach allows for the calculation of solvation energies and helps predict how the molecule's structure, properties, and stability might change when moving from the gas phase to a solution. biointerfaceresearch.comuregina.ca Calculations have shown, for example, that the mono and diprotonated species of Ranitidine Hydrochloride exhibit higher dipole moments and expanded volumes in solution compared to the gas phase. biointerfaceresearch.com

Table 2: Calculated Solvation Energies in Aqueous Solution Calculations performed using the B3LYP/6-31G method.*

| Species | Solvation Energy (kJ/mol) |

|---|---|

| Monoprotonated Ranitidine (Free base) | -81.57 |

| Monoprotonated Ranitidine (Cationic) | -302.43 |

| Monoprotonated Ranitidine (Hydrochloride) | -330.01 |

| Diprotonated Ranitidine (Free base, E/Z) | -88.39 |

| Diprotonated Ranitidine (Cationic, E/Z) | -405.02 |

| Diprotonated Ranitidine (Hydrochloride, E/Z) | -432.61 |

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Vibrational Analysis and Spectroscopic Prediction

Computational methods are invaluable for interpreting experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. ijcrar.comirdg.org By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific molecular motions (e.g., stretching, bending) within Ranitidine Hydrochloride. ijcrar.com Theoretical calculations using DFT and HF methods have been performed to support the assignment of vibrational wave numbers and to analyze the fundamental modes of the compound. ijcrar.comresearchgate.net This theoretical prediction is crucial for a complete and accurate understanding of the molecule's vibrational characteristics.

While theoretical calculations of vibrational frequencies provide significant insights, they often systematically overestimate experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a technique used to correct these theoretical frequencies, improving their agreement with experimental data. biointerfaceresearch.comresearchgate.net This method involves scaling the calculated force constants with a set of scale factors. Structural and vibrational studies of the mono and diprotonated species of Ranitidine Hydrochloride have been successfully performed by combining B3LYP/6-31G* calculations with the SQMFF methodology, leading to a more precise interpretation of the vibrational spectra. biointerfaceresearch.comresearchgate.net

Molecular Modeling of Ranitidine Hydrochloride Structures and Conformations

Computational studies have been instrumental in elucidating the complex structural and conformational landscape of ranitidine hydrochloride. Molecular modeling techniques, particularly Density Functional Theory (DFT), have been employed to investigate the molecule's geometry, protonation states, and tautomeric forms. These theoretical approaches provide insights that complement experimental data, helping to understand the molecule's behavior in different environments.

Study of Mono- and Diprotonated Ranitidine Hydrochloride Species

Theoretical investigations have explored the structural and vibrational properties of both mono- (M) and diprotonated (D) species of ranitidine hydrochloride. biointerfaceresearch.com By combining B3LYP/6-31G* calculations with the scaled quantum mechanical force field (SQMFF) methodology, researchers have analyzed various structures in both the gas phase and aqueous solution. biointerfaceresearch.com

For the monoprotonated species, four potential structures were considered. biointerfaceresearch.com In the most stable conformer identified in the gas phase, the dimethylamino nitrogen atom is protonated, and the molecule adopts an eclipsed conformation. biointerfaceresearch.comresearchgate.net For the diprotonated species, two E/Z and Z/E isomers were studied in solution. biointerfaceresearch.com

Computational analyses revealed that both mono- and diprotonated species exhibit higher dipole moment values and expanded volumes when in an aqueous solution compared to the gas phase. biointerfaceresearch.com Solvation energies were predicted to be higher for the diprotonated (E/Z) and (Z/E) species, suggesting that the presence of CH2 groups enhances hydration. biointerfaceresearch.com Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies further indicated high stability for the diprotonated (Z/E) cationic and hydrochloride species in solution. biointerfaceresearch.com The optimizations confirmed the stability of most species, with the exception of the diprotonated cationic (Z/E) species in solution, which was found to be unstable as indicated by the presence of imaginary frequencies in the calculations. biointerfaceresearch.com

| Species | Medium | Key Finding |

|---|---|---|

| Monoprotonated (C1 Conformer) | Gas Phase | Most stable conformer with higher dipole moment and population. |

| Mono- and Diprotonated Species | Aqueous Solution | Show higher dipole moments and expanded volumes compared to gas phase. |

| Diprotonated (Z/E) Hydrochloride | Aqueous Solution | Highest calculated solvation energy (-224.38 kJ/mol). |

| Diprotonated (E/Z) Hydrochloride | Aqueous Solution | Calculated solvation energy of -184.03 kJ/mol. |

| Monoprotonated Hydrochloride | Aqueous Solution | Calculated solvation energy of -179.87 kJ/mol. |

| Diprotonated Cationic (Z/E) | Aqueous Solution | Predicted to be an unstable species (shows imaginary frequencies). |

Conformational Analysis of Tautomeric Forms

The conformational landscape of ranitidine is characterized by different tautomeric and isomeric forms, primarily related to the geometry around the C=C double bond in the N,N′-dimethyl-2-nitro-1,1-ethenediamine system. researchgate.net Experimental studies have shown that in solution, ranitidine hydrochloride exists as an equimolar mixture of (E,Z) and (Z,E) isomers, with a low energy barrier for rotation around the carbon-carbon double bond. researchgate.net

Computational chemistry confirms that different molecular structures can be isoenergetic, with a near-zero barrier to interconversion. researchgate.net The crystal structure of one polymorphic form (Form 1) shows a cis conformation, while another (Form 2) has been suggested to contain a mixture of cis and trans conformations of the nitro group. jst.go.jp In ranitidine base polymorphs, the nitro group participates in a strong intramolecular hydrogen bond, which stabilizes a Z configuration in the enamine part of the molecule. semanticscholar.org Bond length calculations indicate significant electron delocalization within this system. researchgate.net

Simulations of Solid-State Properties and Spectral Responses

Computational methods are crucial for understanding the solid-state properties of ranitidine hydrochloride, which is known to exist in different polymorphic forms (Form I and Form II). irdg.orgnih.gov Periodic Density Functional Theory (DFT) calculations, corrected for dispersion, have been combined with experimental techniques like powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (NMR), and low-frequency vibrational spectroscopy to refine structural models. acs.org

These combined computational and experimental studies provide new insights into the local ordering within the crystal structure of ranitidine hydrochloride's Form II. acs.org To account for temperature and anharmonicity, Born–Oppenheimer Molecular Dynamics (BOMD) simulations have been performed. acs.org Theoretical calculations of vibrational spectra (FTIR and Raman) are used to aid in the assignment of experimental spectral bands. researchgate.net For instance, DFT calculations have been used to predict the infrared spectra for mono- and diprotonated species, helping to confirm that the solid phase is composed of the two diprotonated hydrochloride (E/Z) and (Z/E) species. biointerfaceresearch.com The simulations of molecular mobility for the crystalline state indicate that it can be primarily attributed to the reorientation of the methyl groups. amu.edu.pl

Computational Investigation of Reaction Mechanisms (e.g., NDMA Formation)

Density Functional Theory (DFT) has been extensively used to investigate the formation mechanism of the probable carcinogen N-nitrosodimethylamine (NDMA) from ranitidine, particularly during chloramination processes in water treatment. bohrium.comnih.govacs.org These computational studies model the reaction pathways to determine if they are thermodynamically favorable. nih.govacs.org

A four-step reaction pathway for NDMA formation from ranitidine has been proposed and evaluated using DFT models. bohrium.comnih.govacs.org The proposed mechanism involves:

Nucleophilic substitution by chloramine. bohrium.comnih.govacs.org

Oxidation . bohrium.comnih.govacs.org

Dehydration . bohrium.comnih.govacs.org

Nitrosation . bohrium.comnih.govacs.org

Computational results suggest that the nitrosation step is the rate-limiting step and is the primary determinant of the NDMA yield. bohrium.comnih.govacs.org The activation free energy for this final step was calculated to be 14.6 kcal/mol in the gas phase and 22.4 kcal/mol in water. nih.govacs.org These studies also concluded that monochloramine is the preferable agent over dichloramine for generating the active nitrosating agent, NO+, which is consistent with experimental observations. nih.govacs.org

Furthermore, a comparative computational study demonstrated that ranitidine has a significantly higher potential to form NDMA during chloramination compared to nizatidine, another H2 blocker. nih.gov The calculated activation free energies for NDMA release were 12.6 kcal/mol for ranitidine and 21.1 kcal/mol for nizatidine, supporting experimental findings that ranitidine has a greater capability for producing NDMA. nih.gov

| Compound | Activation Free Energy (kcal/mol) |

|---|---|

| Ranitidine | 12.6 |

| Nizatidine | 21.1 |

Environmental Chemistry and Fate of Ranitidine Hydrochloride

Environmental Occurrence and Distribution of Ranitidine (B14927) Hydrochloride

Once released into the environment, ranitidine has been detected in various aquatic matrices across the globe, from wastewater to surface rivers. scielo.org.mxresearchgate.netresearchgate.net The concentration of ranitidine can vary significantly depending on the location, proximity to urban centers, and the efficacy of local wastewater treatment plants (WWTPs). scielo.org.mxnih.govwho.int

Studies have confirmed the presence of ranitidine in diverse aquatic settings. In Italy, median concentrations in nine WWTP effluents were measured at 288.2 ng/L, while a maximum concentration of 4 ng/L was found in surface waters in the northern part of the country. researchgate.net A study in Northeast Spain detected ranitidine in surface waters downstream of several STPs at a median concentration of 62.8 ng/L. researchgate.netresearchgate.net In the United States, one survey detected ranitidine in 1.2% of sampled streams, albeit at a low concentration of 0.01 ng/L. researchgate.netresearchgate.net

Higher concentrations are typically found in wastewater. Research in Romania detected ranitidine in WWTPs at levels ranging from 8.2 to 374 ng/L. researchgate.net Similarly, a study of WWTPs in Switzerland reported substantially high mean concentrations of 6,400 ng/L in the influent and 3,400 ng/L in the effluent, indicating incomplete removal during treatment. nih.gov In contrast, a study of the Long Island Sound estuary in the U.S. did not detect ranitidine at any of its sampling sites. nih.gov The compound has also been found in river sediments, with a maximum concentration of 25.1 ng/g reported. ajol.info

| Location | Water Body Type | Concentration |

|---|---|---|

| Switzerland | WWTP Influent | 6,400 ng/L (mean) |

| Switzerland | WWTP Effluent | 3,400 ng/L (mean) |

| Romania | Wastewater Treatment Plants | 8.2 - 374 ng/L |

| Italy | WWTP Effluent | 288.2 ng/L (median) |

| Northeast Spain | Surface Water | 62.8 ng/L (median) |

| USA | Streams | 0.01 ng/L |

| North Italy | Surface Water | 4 ng/L (max) |

| - | River Sediment | 25.1 ng/g (max) |

Environmental Degradation Pathways of Ranitidine Hydrochloride

Ranitidine is susceptible to degradation in the environment through several abiotic processes, particularly those initiated by sunlight. csbsju.edupublish.csiro.aujfda-online.com These degradation pathways are crucial in determining the compound's persistence and the potential formation of transformation products, which may have their own environmental implications. nih.govresearchgate.net

Direct photolysis, the process of being broken down by direct absorption of sunlight, is considered the primary degradation pathway for ranitidine in sunlit natural waters. csbsju.edunih.govacs.org The molecule contains a nitroacetamidine group, which is the moiety responsible for its activity in direct photolysis. nih.govacs.orgresearchgate.net In experimental settings simulating noon summertime sunlight at a latitude of 45°, ranitidine was found to degrade rapidly with a half-life of just 35 minutes. csbsju.edunih.govacs.orgresearchgate.net This rapid photodegradation suggests that in clear, sunlit surface waters, the parent compound is unlikely to persist for long periods.

| Degradation Pathway | Parameter | Value |

|---|---|---|